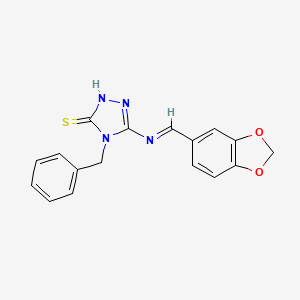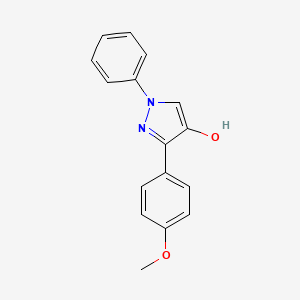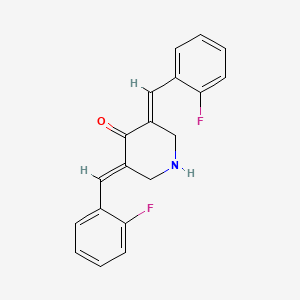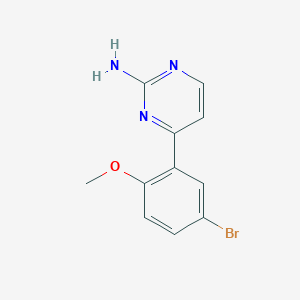![molecular formula C7Cl8 B12045850 1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene CAS No. 34004-45-0](/img/structure/B12045850.png)
1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene is a highly chlorinated bicyclic compound with the molecular formula C7Cl8. It is known for its unique structure, which includes a bicyclo[3.2.0]hepta-2,6-diene core with eight chlorine atoms attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene typically involves the chlorination of bicyclo[3.2.0]hepta-2,6-diene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms. Common reagents used in this process include chlorine gas and various chlorinating agents. The reaction is usually conducted at low temperatures to prevent over-chlorination and to maintain the integrity of the bicyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The use of catalysts and specific reaction conditions helps to achieve efficient chlorination while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex chlorinated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted bicyclo[3.2.0]hepta-2,6-diene derivatives.
Reduction Reactions: Products include partially dechlorinated bicyclic compounds.
Oxidation Reactions: Products include more highly oxidized chlorinated compounds.
Applications De Recherche Scientifique
1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with unique properties.
Biological Studies: It is studied for its potential biological activity and interactions with various biomolecules.
Environmental Chemistry: The compound is investigated for its environmental impact and behavior in different ecosystems.
Mécanisme D'action
The mechanism of action of 1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene involves its interaction with various molecular targets. The chlorine atoms play a crucial role in its reactivity, allowing it to form strong bonds with nucleophiles. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological or chemical context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,4,5,6,7,7-Nonachlorobicyclo[3.2.0]hept-2-ene: This compound has one additional chlorine atom compared to 1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene.
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]octa-2,6-diene: This compound has fewer chlorine atoms and an oxygen atom in its structure.
2,3-Diphenyl-1,5,6,7,7-pentachlorobicyclo[2.2.1]hepta-2,5-diene: This compound has a different bicyclic core and fewer chlorine atoms.
Uniqueness
This compound is unique due to its high degree of chlorination and the specific arrangement of chlorine atoms on the bicyclic core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
34004-45-0 |
|---|---|
Formule moléculaire |
C7Cl8 |
Poids moléculaire |
367.7 g/mol |
Nom IUPAC |
1,2,3,4,4,5,6,7-octachlorobicyclo[3.2.0]hepta-2,6-diene |
InChI |
InChI=1S/C7Cl8/c8-1-3(10)6(13)5(1,12)2(9)4(11)7(6,14)15 |
Clé InChI |
YFKSIMKOFQPMQX-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C2(C1(C(=C(C2(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12045772.png)


![6-Amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12045791.png)
![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12045808.png)


![N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12045818.png)



![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12045834.png)
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12045842.png)
![2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B12045848.png)
